1-Methyl-2-(o-tolyl)-1H-indole-3-carbonitrile
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Overview
Description
1-Methyl-2-(o-tolyl)-1H-indole-3-carbonitrile is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are known for their diverse biological activities. This particular compound is characterized by the presence of a methyl group, a tolyl group, and a carbonitrile group attached to the indole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(o-tolyl)-1H-indole-3-carbonitrile typically involves the reaction of 1-methylindole with o-tolunitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through crystallization or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-(o-tolyl)-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
1-Methyl-2-(o-tolyl)-1H-indole-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(o-tolyl)-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-2-phenyl-1H-indole-3-carbonitrile
- 1-Methyl-2-(p-tolyl)-1H-indole-3-carbonitrile
- 1-Methyl-2-(m-tolyl)-1H-indole-3-carbonitrile
Uniqueness
1-Methyl-2-(o-tolyl)-1H-indole-3-carbonitrile is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity. The presence of the carbonitrile group also adds to its distinct properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H14N2 |
---|---|
Molecular Weight |
246.31 g/mol |
IUPAC Name |
1-methyl-2-(2-methylphenyl)indole-3-carbonitrile |
InChI |
InChI=1S/C17H14N2/c1-12-7-3-4-8-13(12)17-15(11-18)14-9-5-6-10-16(14)19(17)2/h3-10H,1-2H3 |
InChI Key |
RUKZQSSMDAQJSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C3=CC=CC=C3N2C)C#N |
Origin of Product |
United States |
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